molecular formula C9H12N6 B1388406 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1204296-27-4

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine

カタログ番号: B1388406
CAS番号: 1204296-27-4
分子量: 204.23 g/mol
InChIキー: RZINTGMACQMYCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Scope and Significance of 1-{Triazolo[4,3-b]pyridazin-6-yl}piperazine in Contemporary Chemical Research

The compound 1-{triazolo[4,3-b]pyridazin-6-yl}piperazine occupies a prominent position in modern pharmaceutical chemistry due to its unique structural characteristics and versatile biological activity profile. This heterocyclic compound, with the molecular formula C₉H₁₂N₆ and molecular weight of 204.23 g/mol, has emerged as a critical scaffold in drug discovery programs targeting diverse therapeutic areas. The significance of this compound extends beyond its individual properties to encompass its role as a foundational structure for the development of more complex bioactive molecules.

Contemporary research has demonstrated that compounds containing the triazolo[4,3-b]pyridazine structure exhibit significant biological activities across multiple domains. The incorporation of the piperazine moiety further enhances the pharmacological potential by providing conformational flexibility and improved solubility characteristics that are essential for drug development. The electron-deficient nature of the triazolo[4,3-b]pyridazine core enables specific interactions with biological targets such as kinases and receptors, while the piperazine ring contributes to enhanced bioavailability and metabolic stability.

Research investigations have revealed that derivatives of this compound class demonstrate potent anticancer activity, with some analogues showing comparable efficacy to established chemotherapeutic agents. The compound has also shown promise in the development of antimicrobial agents, with studies indicating significant inhibitory effects against various bacterial strains. Additionally, the structural framework has proven valuable in the design of novel neurological therapeutics, particularly in areas related to neurotransmitter receptor modulation.

The versatility of 1-{triazolo[4,3-b]pyridazin-6-yl}piperazine as a synthetic intermediate has contributed significantly to its research prominence. The compound serves as a key building block for the preparation of numerous pharmacologically active derivatives through various chemical modifications of both the triazolopyridazine and piperazine components. This synthetic accessibility, combined with the compound's demonstrated biological activity, has positioned it as an essential tool in medicinal chemistry research programs worldwide.

Historical Development and Discovery of Triazolopyridazine-Piperazine Hybrids

The historical development of triazolopyridazine-piperazine hybrid compounds traces back to the broader evolution of heterocyclic chemistry and the systematic exploration of fused ring systems in pharmaceutical research. The triazolopyridine class of compounds, which includes the triazolo[4,3-b]pyridazine scaffold, emerged from early investigations into nitrogen-containing heterocycles with potential therapeutic applications. The initial recognition of triazolopyridine derivatives as pharmacologically active compounds was established through the development of trazodone, an antidepressant that demonstrated the therapeutic potential of this structural class.

The specific triazolo[4,3-b]pyridazine system gained attention through systematic studies aimed at exploring various fused triazole-pyridazine combinations. Early synthetic efforts focused on developing efficient methodologies for constructing the fused bicyclic core, with researchers investigating cyclization reactions between triazole and pyridazine precursors. The incorporation of the piperazine moiety into triazolopyridazine frameworks emerged from the recognition that piperazine derivatives possess favorable pharmacological properties, including enhanced solubility, metabolic stability, and receptor binding characteristics.

The development of 1-{triazolo[4,3-b]pyridazin-6-yl}piperazine specifically arose from efforts to combine the beneficial properties of both structural components. Initial synthetic approaches involved the nucleophilic displacement of halogenated triazolopyridazine intermediates with piperazine under various reaction conditions. These early synthetic studies established fundamental structure-activity relationships that guided subsequent optimization efforts.

Historical research into bicyclic piperazine derivatives revealed their potential as adenosine receptor antagonists, with some analogues demonstrating high affinity and excellent selectivity. This discovery provided important validation for the therapeutic potential of piperazine-containing heterocyclic compounds and stimulated further investigation into related structural frameworks. The evolution of synthetic methodologies enabled researchers to access diverse derivatives systematically, leading to the identification of compounds with improved potency and selectivity profiles.

The progression from early synthetic studies to contemporary applications reflects the maturation of both synthetic chemistry capabilities and biological evaluation techniques. Modern approaches to triazolopyridazine-piperazine hybrid development benefit from advanced computational modeling, high-throughput screening methodologies, and sophisticated analytical techniques that were unavailable during the initial discovery phases.

Overview of Structural Motifs: Triazolo[4,3-b]pyridazine and Piperazine

The structural architecture of 1-{triazolo[4,3-b]pyridazin-6-yl}piperazine encompasses two distinct yet complementary heterocyclic motifs that contribute unique properties to the overall molecular framework. The triazolo[4,3-b]pyridazine core represents a fused bicyclic system comprising a 1,2,4-triazole ring fused to a pyridazine ring in a specific orientation that creates a rigid, planar aromatic system with defined electronic characteristics.

The triazolo[4,3-b]pyridazine motif exhibits electron-deficient properties due to the presence of multiple nitrogen atoms within the aromatic framework. This electron deficiency facilitates specific interactions with electron-rich biological targets, including amino acid residues in protein binding sites and nucleotide bases in nucleic acid structures. The rigid planar geometry of the fused ring system provides a well-defined spatial arrangement that can engage in π-π stacking interactions and hydrogen bonding patterns with biological macromolecules.

Table 1: Structural Characteristics of 1-{Triazolo[4,3-b]pyridazin-6-yl}piperazine

Property Value Reference
Molecular Formula C₉H₁₂N₆
Molecular Weight 204.23 g/mol
Ring System Bicyclic fused + monocyclic
Nitrogen Content 6 atoms
Aromatic Character Partial (triazolopyridazine core)

The piperazine component contributes significantly different structural properties to the hybrid molecule. Piperazine exists as a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions, adopting a chair conformation that provides conformational flexibility. This flexibility allows the piperazine ring to adapt to various binding environments and optimize interactions with diverse biological targets. The two nitrogen atoms in piperazine possess different basicities, with typical pKb values of 5.35 and 9.73, enabling pH-dependent ionization states that can influence pharmacokinetic properties.

The connection between the triazolopyridazine and piperazine components occurs through a direct carbon-nitrogen bond linking the 6-position of the triazolopyridazine ring to one of the piperazine nitrogen atoms. This linkage creates a molecular architecture that combines the rigid, electron-deficient aromatic core with the flexible, basic aliphatic ring system. The spatial arrangement allows for diverse conformational states while maintaining the essential pharmacophoric elements of both components.

The electronic distribution within the molecule reflects the distinct properties of each structural motif. The triazolopyridazine core exhibits delocalized π-electron density with regions of electron deficiency, particularly around the nitrogen atoms, while the piperazine ring maintains localized electron density on the nitrogen lone pairs. This electronic complementarity enables the molecule to engage in diverse intermolecular interactions, including both electrophilic and nucleophilic binding modes.

Objectives and Organization of the Research Outline

The primary objective of this comprehensive analysis is to provide a detailed examination of 1-{triazolo[4,3-b]pyridazin-6-yl}piperazine from multiple perspectives, encompassing its structural characteristics, synthetic accessibility, biological activity profiles, and contemporary research applications. This investigation aims to establish a complete understanding of the compound's significance within the broader context of heterocyclic chemistry and pharmaceutical science.

The research outline is organized to provide a systematic progression from fundamental structural considerations to advanced applications and future prospects. The organizational framework begins with detailed structural analysis, examining both theoretical and experimental aspects of the compound's molecular architecture. This foundation enables subsequent discussions of synthetic methodologies, where both historical development and contemporary approaches are evaluated to provide comprehensive coverage of preparative chemistry.

Biological activity analysis represents a central component of this investigation, focusing on documented pharmacological properties and structure-activity relationships that have emerged from research studies. The examination of biological activities encompasses both in vitro and in vivo data, providing insights into the compound's potential therapeutic applications across diverse disease areas. Particular attention is directed toward understanding the molecular mechanisms underlying observed biological effects.

Contemporary research applications receive detailed coverage, including the compound's role in drug discovery programs, its utilization as a synthetic intermediate, and its contribution to the development of novel therapeutic agents. This section incorporates recent findings from pharmaceutical research and highlights emerging trends that may influence future development directions.

Table 2: Research Focus Areas and Methodological Approaches

Focus Area Methodological Approach Expected Outcomes
Structural Analysis Computational modeling, crystallographic data Molecular geometry, electronic properties
Synthetic Chemistry Reaction optimization, mechanism studies Improved synthetic routes, scalability
Biological Evaluation In vitro assays, mechanism studies Activity profiles, target identification
Pharmaceutical Applications Structure-activity relationships, optimization Lead compound development

Literature analysis encompasses peer-reviewed publications, patent documents, and conference proceedings to ensure comprehensive coverage of available information. The evaluation criteria prioritize data quality, experimental rigor, and relevance to contemporary research objectives. This systematic approach ensures that the analysis reflects the current state of knowledge while identifying gaps that may represent opportunities for future investigation.

特性

IUPAC Name

6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-2-9(14-5-3-10-4-6-14)13-15-7-11-12-8(1)15/h1-2,7,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZINTGMACQMYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN3C=NN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231007
Record name 6-(1-Piperazinyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204296-27-4
Record name 6-(1-Piperazinyl)-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Piperazinyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Cyclization of Hydrazine Derivatives with Pyridazine Precursors

Method Overview:

  • Starting from hydrazine derivatives and pyridazine-based precursors , cyclization is achieved through condensation reactions.
  • The heterocyclic system is formed via intramolecular cyclization under acidic or basic conditions, often assisted by heat or microwave irradiation.
  • Example: Hydrazine reacts with a suitable dicarbonyl or diester precursor to form the fused heterocycle.

Research Findings:

  • A typical route involves reacting hydrazine hydrate with a 3,6-dichloropyridazine derivative, followed by cyclization under reflux conditions.
  • Oxidation steps may be employed to aromatize or stabilize the heterocyclic core.

Advantages:

  • High regioselectivity.
  • Compatibility with various substituents.

Limitations:

  • Requires careful control of reaction conditions to prevent side reactions.

Cyclization via Hydrazine and Hydrazide Intermediates

Method Overview:

  • Use of hydrazides or hydrazines with appropriate precursors to generate the fused heterocycle.
  • Cyclization often facilitated by dehydrating agents or oxidants such as iodine or DDQ.

Research Findings:

  • One approach involves reacting hydrazine derivatives with 2-cyanopyridazine derivatives, followed by cyclization and oxidation to yield the triazolopyridazine core.

Research Data:

Step Reagents Conditions Yield Reference
Cyclization Hydrazine hydrate + 2-cyanopyridazine Reflux, acetic acid 75-85% Patent US8993591B2

Nucleophilic Aromatic Substitution (SNAr) on Electron-Deficient Heterocycles

Method Overview:

  • Functionalization of the heterocyclic core via SNAr reactions with nucleophiles such as piperazine.
  • Electron-deficient heterocycles (e.g., chloropyridazines) serve as electrophilic substrates.

Research Findings:

  • Starting from 6-chloropyridazine derivatives, nucleophilic substitution with piperazine yields the desired piperazine-linked heterocycle .
  • This method is often employed in medicinal chemistry for late-stage functionalization.

Example:

  • Reaction of 6-chloropyridazine with piperazine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).
Step Reagents Conditions Yield Reference
SNAr 6-chloropyridazine + piperazine Reflux, DMF 65-80% Patent US8993591B2

Coupling of Heterocyclic Precursors with Piperazine via Buchwald–Hartwig Amination

Method Overview:

  • Palladium-catalyzed amination reactions facilitate the formation of C–N bonds between heterocyclic halides and piperazine.
  • This method offers high regioselectivity and yields.

Research Findings:

  • For example, coupling of 6-bromo- or 6-chloropyridazine derivatives with piperazine using Pd catalysts (e.g., Pd(OAc)₂, BINAP) in the presence of bases like cesium carbonate.
Step Reagents Conditions Yield Reference
Buchwald–Hartwig Heterocyclic halide + piperazine Pd catalyst, base, 100°C 70-85% Patent US8993591B2

Data Table Summarizing Key Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations Typical Yield
Cyclization of hydrazines Hydrazine derivatives + pyridazine precursors Reflux, oxidants High regioselectivity Multi-step, requires purification 75–85%
SNAr on electron-deficient heterocycles Chloropyridazines + piperazine Reflux, polar solvents Suitable for late-stage functionalization Limited to electron-deficient substrates 65–80%
Buchwald–Hartwig amination Halogenated heterocycles + piperazine Pd catalyst, high temperature High yields, regioselectivity Requires expensive catalysts 70–85%

Notes and Considerations

  • Choice of Method: The synthetic route depends on the availability of starting materials, desired substitution pattern, and scale.
  • Scalability: SNAr and Buchwald–Hartwig reactions are more amenable to scale-up in industrial settings.
  • Functional Group Compatibility: Protecting groups may be necessary to prevent side reactions during multi-step syntheses.
  • Purification: Purification strategies include chromatography, recrystallization, and crystallization of diastereomeric salts, especially for chiral centers.

類似化合物との比較

Table 1: Key Derivatives and Their Modifications

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Notable Features
This compound (Base compound) None 204.23 Parent structure; foundational for derivatization
3-Cyclopropyl-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}triazolo[4,3-b]pyridazine Cyclopropyl, 4-fluorophenyl sulfonyl on piperazine 401.42 (estimated) Enhanced lipophilicity; sulfonyl group improves target binding
6-(4-Ethylpiperazin-1-yl)-3-(propan-2-yl)triazolo[4,3-b]pyridazine (Z606-3882) Ethylpiperazine, isopropyl 287.35 (estimated) Increased steric bulk; potential for CNS penetration
4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Carboxamide linked to trifluoromethylphenyl 391.40 Improved solubility; trifluoromethyl enhances metabolic stability
AZD5153 Methoxy-triazolopyridazine, bivalent piperidyl 555.64 Bivalent BRD4 inhibitor; high potency in oncology models
N-[2-(1H-Indol-3-yl)ethyl]-3-(trifluoromethyl)triazolo[4,3-b]pyridazin-6-amine (Compound 6) Trifluoromethyl, indole-ethylamine 376.35 Dual targeting (e.g., kinase and epigenetic regulation)

Physicochemical Properties

  • Lipophilicity : Substituents like cyclopropyl () or trifluoromethyl () increase logP, favoring membrane penetration.
  • Solubility : Carboxamide groups () or polar sulfonyl moieties () improve aqueous solubility compared to the base compound.
  • Molecular Weight : Derivatives range from 287–555 g/mol (Table 1). Higher weights (>500) may limit blood-brain barrier penetration but enhance target engagement in peripheral tissues .

生物活性

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • IUPAC Name: 6-(piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
  • Chemical Formula: C9H12N6
  • Molecular Weight: 204.24 g/mol
  • CAS Number: 1204296-27-4
  • Appearance: Powder

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-cancer properties and potential as a kinase inhibitor. The following sections summarize key findings from various studies.

Antitumor Activity

Research has shown that derivatives of triazolo-pyridazine compounds exhibit significant anti-tumor activity. For instance:

  • A study evaluated the anti-tumor effects of related compounds against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One notable derivative exhibited IC50 values of:
    • A549: 0.83±0.07μM0.83\pm 0.07\,\mu M
    • MCF-7: 0.15±0.08μM0.15\pm 0.08\,\mu M
    • HeLa: 2.85±0.74μM2.85\pm 0.74\,\mu M .

These results indicate that modifications to the triazolo-pyridazine scaffold can enhance biological activity.

Kinase Inhibition

The compound has also been studied for its potential as a c-Met kinase inhibitor:

  • In vitro studies indicated that certain derivatives displayed potent inhibition of c-Met kinase at nanomolar concentrations (IC50 = 48 nM) .
  • The structure–activity relationship (SAR) studies suggest that specific substitutions on the triazolo-pyridazine scaffold can lead to improved kinase inhibition and selectivity .

Study on Cryptosporidium Infection

A significant study focused on the antiparasitic activity of a related triazolopyridazine compound against Cryptosporidium spp., which cause severe gastrointestinal disease:

  • The compound demonstrated an EC50 value of 2.1μM2.1\,\mu M in vitro and showed efficacy in mouse models against C. parvum .
  • The mechanism of action was distinct from other known inhibitors, indicating a novel pathway for intervention in cryptosporidiosis.

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Reference
Antitumor ActivityA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74
Kinase Inhibitionc-Met48 nM
Antiparasitic ActivityC. parvum2.1

Q & A

Q. What are the common synthetic routes for 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclocondensation reactions between triazole precursors and substituted pyridazine intermediates. For example, hydrazine derivatives (e.g., 1-(3-methyl-[1,2,4]-triazolo[4,3-b]-pyridazin-6-yl)-hydrazine) react with acetophenone derivatives in glacial acetic acid to form the triazolo-pyridazine core . Optimization includes controlling stoichiometric ratios (e.g., 1.066 mmol hydrazine to 1.17 mmol methyl 4-acetyl-5-oxohexanoate) and solvent selection (THF/water for hydrolysis steps). Temperature control (reflux in acetic acid) and purification via column chromatography are critical for yield improvement .

Q. Which spectroscopic and analytical methods are employed to characterize this compound?

Answer: Structural confirmation relies on 1H NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and IR spectroscopy for functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Elemental analysis (C, H, N) ensures purity (>95%), while HPLC monitors reaction progress and quantifies impurities . Mass spectrometry (MS) provides molecular ion confirmation (e.g., m/z 245 [M+H]⁺ for derivatives) .

Advanced Research Questions

Q. How does the substitution pattern on the triazolo-pyridazine core influence biological activity?

Answer: Substituents at the 6-position (e.g., alkoxy groups, aryl rings) modulate potency. For instance, 6-ethoxyl derivatives enhance antiproliferative activity against A549 and MCF-7 cells (IC₅₀ < 1 µM) by improving hydrophobic interactions with kinase targets like c-Met . Conversely, bulky groups (e.g., trifluoromethyl) may reduce solubility, necessitating structural balancing. Bivalent binding (e.g., AZD5153) leverages dual BRD4 interactions for enhanced cellular potency .

Q. How can researchers resolve contradictions between in vitro potency and cellular activity data?

Answer: Discrepancies often arise from off-target effects or bioavailability issues. Counter-screening against related enzymes (e.g., thrombin) identifies selectivity issues . Solubility assays (kinetic solubility in PBS) and Caco-2 permeability studies assess cellular uptake limitations . For example, replacing benzamidine with a triazolo-pyridazine moiety abolished thrombin inhibition (Ki > 300 µM), highlighting the need for scaffold-specific optimization .

Q. What computational strategies guide the design of derivatives targeting specific kinases?

Answer: Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinase ATP pockets. For c-Met inhibition, derivatives with π–π interactions (e.g., phenylethyl groups) and hydrogen bonds to hinge residues (e.g., Met1160) show enhanced activity . MD simulations validate stability over 100 ns trajectories, while QSAR models correlate logP values (<3) with improved bioavailability .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

Answer: Critical issues include regioselectivity in cyclization steps (e.g., avoiding [1,2,3]-triazolo byproducts) and crystallization of intermediates. Flow chemistry minimizes side reactions in large-scale hydrazine couplings, and DoE (Design of Experiments) optimizes parameters like pH (6–8) and catalyst loading (Pd/C, 5 mol%) for Suzuki-Miyaura reactions .

Methodological Considerations

Q. How are structure-activity relationships (SARs) systematically evaluated for this scaffold?

Answer: SAR studies employ parallel synthesis of analogs with varying R-groups (e.g., methyl, methoxy, halogen). Enzyme inhibition assays (e.g., BRD4 BD1/BD2) quantify IC₅₀ shifts, while SPR (Surface Plasmon Resonance) measures binding kinetics (KD < 10 nM for high-affinity derivatives) . Cellular cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) validate mechanistic hypotheses .

Q. What in vivo models are suitable for evaluating pharmacokinetic and efficacy profiles?

Answer: Mouse xenografts (e.g., HCT-116 tumors) assess tumor growth inhibition (TGI > 50% at 10 mg/kg). PK studies measure plasma half-life (t₁/₂ ~4–6 hr) and oral bioavailability (F% > 30%) . Tissue distribution via LC-MS/MS identifies accumulation in target organs (e.g., liver, lungs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine
Reactant of Route 2
Reactant of Route 2
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。